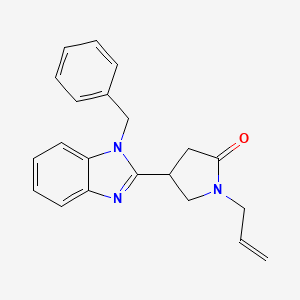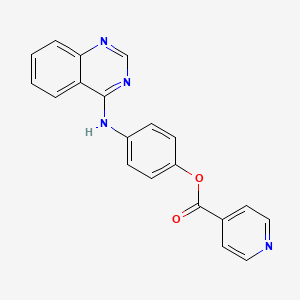
5-(3-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 5-(3-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves multiple steps starting from basic precursors. A notable method includes the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Subsequent modifications introduce amino and hydroxyl groups through reactions with sodium azide and cis-hydroxylation, respectively (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives closely related to the target compound has been elucidated through various analytical techniques, including X-ray crystallography. Studies reveal nonplanar conformations stabilized by intermolecular interactions, showcasing the complexity and diversity in the structural framework of these compounds (Aydın et al., 2013).
Chemical Reactions and Properties
The reactivity of 5-(3-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione derivatives towards various reagents highlights their versatile chemical nature. These compounds participate in cyclization reactions, aminocarbonylation, and can undergo modifications to introduce different substituents, such as amino and hydroxyl groups, demonstrating a wide range of chemical behavior (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and photophysical behavior, are crucial for understanding the potential applications of these compounds. For example, derivatives exhibit fluorescence and are sensitive to solvent polarity, indicating their potential use in optical applications. Their thermal stability, as demonstrated in studies, further underlines their robustness and applicability in various domains (Deshmukh & Sekar, 2015).
科学的研究の応用
Regioselective Preparation and Chemical Reactivity
Regioisomeric aminobenzoxazole-diones, which are structurally related to the target compound, have been synthesized from symmetrical diaminophenol and aminoresorcinol precursors. These compounds demonstrate unique properties due to their regioselectivity and the presence of amino and hydroxy substituents, highlighting their potential in chemical synthesis and material science applications (Bréhu, Fernandes, & Lavergne, 2005).
Neurotoxicity Studies
Research on tryptamine-4,5-dione, a compound with a similar ring structure, explores its reactivity and potential neurotoxicity, suggesting applications in neuroscientific research and the study of neurodegenerative diseases (Singh, Wrona, & Dryhurst, 1992).
Synthesis and Structural Analysis
Studies on the synthesis of N-aminoimides and hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related compounds indicate the versatility of these chemicals in organic synthesis, offering pathways to new materials and chemicals with potential applications in pharmaceuticals and materials science (Struga et al., 2007); (Tan et al., 2016).
Molecular and Crystal Structure
The molecular and crystal structure analysis of tricyclic N-aminoimides highlights the importance of structural studies in understanding the properties and potential applications of these compounds in material sciences and molecular engineering (Struga et al., 2007).
特性
IUPAC Name |
5-(3-aminophenoxy)-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-10-2-1-3-11(8-10)22-12-4-5-13-14(9-12)16(21)18(6-7-19)15(13)20/h1-5,8-9,19H,6-7,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBLKKMOOIFLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Amino-phenoxy)-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)
![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)
![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)
![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)
![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)